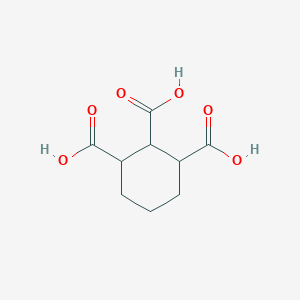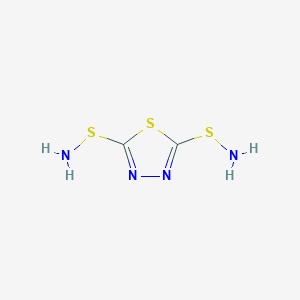
1,3,4-Thiadiazole-2,5-disulfenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole-2,5-disulfenamide is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole-2,5-disulfenamide can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using efficient and cost-effective catalysts. The use of polyphosphoric acid, phosphorus oxychloride, sulfuric acid, hydrochloric acid, and carbon disulfide as catalysts has been reported .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Thiadiazole-2,5-disulfenamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, hydrazine sulfate, and various catalysts such as magnesium oxide nanoparticles .
Major Products
Major products formed from these reactions include disulfides, thiol derivatives, and various substituted thiadiazole compounds .
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazole-2,5-disulfenamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazole-2,5-disulfenamide involves its interaction with molecular targets such as DNA and proteins. The compound can disrupt DNA replication, thereby inhibiting the growth of bacterial and cancer cells . Additionally, it can prevent neurons from firing in the brain by releasing chloride ions through the GABAA pathway .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: Known for its antimicrobial, anticancer, and anti-inflammatory properties.
1,2,4-Thiadiazole: Exhibits similar biological activities but differs in its structural arrangement of nitrogen and sulfur atoms.
1,2,5-Thiadiazole: Another isomer with distinct chemical properties and applications.
Uniqueness
1,3,4-Thiadiazole-2,5-disulfenamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable disulfides and interact with DNA and proteins makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
160545-21-1 |
|---|---|
Fórmula molecular |
C2H4N4S3 |
Peso molecular |
180.3 g/mol |
Nombre IUPAC |
S-(5-aminosulfanyl-1,3,4-thiadiazol-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C2H4N4S3/c3-8-1-5-6-2(7-1)9-4/h3-4H2 |
Clave InChI |
YUEQIUSXTGFBOD-UHFFFAOYSA-N |
SMILES canónico |
C1(=NN=C(S1)SN)SN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)
![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)

![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
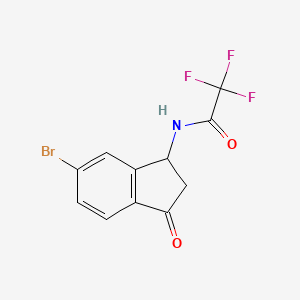
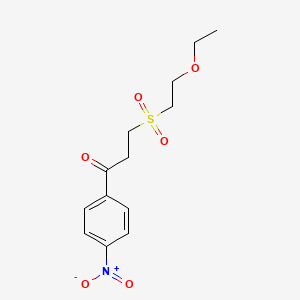
![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)

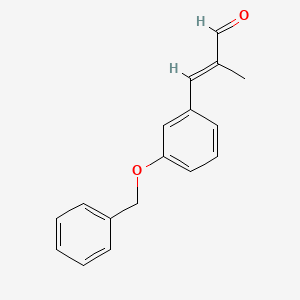

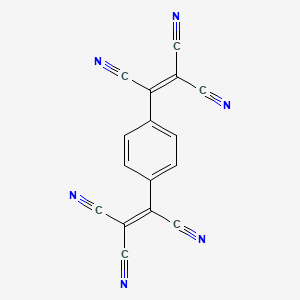
![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
